Physicochemical properties of 6-Chloro-2-methylthieno[2,3-b]pyridine
Physicochemical properties of 6-Chloro-2-methylthieno[2,3-b]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-methylthieno[2,3-b]pyridine
Abstract
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of novel therapeutics, particularly in oncology.[1][2] This guide provides a detailed examination of a key derivative, 6-Chloro-2-methylthieno[2,3-b]pyridine, a versatile building block for chemical library synthesis. While comprehensive experimental data for this specific analog is not aggregated in public literature, this document, grounded in established chemical principles and data from closely related structures, outlines its core physicochemical properties. We delve into the causality behind experimental choices for determining parameters such as lipophilicity, solubility, and pKa. Furthermore, we provide robust, self-validating protocols for the synthesis, characterization, and analysis of this compound, establishing a foundational understanding for its effective utilization in drug discovery programs.
The Thieno[2,3-b]pyridine Scaffold: A Cornerstone in Medicinal Chemistry
The fusion of thiophene and pyridine rings creates the thieno[2,3-b]pyridine core, a structure that has consistently yielded compounds with significant biological activity. Derivatives have been extensively explored as inhibitors of various protein kinases, modulators of DNA repair pathways, and potent anti-proliferative agents against a range of cancer cell lines.[3][4] The scaffold's rigid, planar nature provides a robust framework for presenting substituents to biological targets, while the heteroatoms offer key hydrogen bonding opportunities. The specific analog, 6-Chloro-2-methylthieno[2,3-b]pyridine, is of particular interest due to the synthetic versatility conferred by the chloro-substituent, which serves as a reactive handle for introducing molecular diversity through cross-coupling reactions.[5][6]
Molecular Structure and Core Properties
The fundamental attributes of a molecule dictate its behavior in both chemical and biological systems. Below are the foundational properties of 6-Chloro-2-methylthieno[2,3-b]pyridine.
Caption: Chemical structure of 6-Chloro-2-methylthieno[2,3-b]pyridine.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Method |
|---|---|---|
| CAS Number | 68236-27-1 | [7] |
| Molecular Formula | C₈H₆ClNS | Calculated |
| Molecular Weight | 183.66 g/mol | Calculated |
| Monoisotopic Mass | 182.9882 Da | Calculated |
| Predicted XLogP3 | ~3.2 | Estimated from 6-chlorothieno[2,3-b]pyridine[8] |
| Hydrogen Bond Acceptors | 1 (Pyridine N) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 0 | Calculated |
Synthesis and Spectroscopic Characterization
The synthesis of the thieno[2,3-b]pyridine core is well-established, typically involving the condensation and cyclization of a substituted pyridine-2(1H)-thione with an α-halo ketone or related electrophile. This robust methodology allows for the introduction of various substituents on the thiophene ring.
Caption: General synthetic workflow for thieno[2,3-b]pyridine derivatives.
Expected Spectroscopic Profile
Characterization and purity assessment rely on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to be clean, showing distinct signals for the two aromatic protons on the pyridine and thiophene rings, as well as a singlet for the methyl group protons around 2.5 ppm. Aromatic protons will appear further downfield.
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¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the chlorine (C6) will be significantly influenced, and its chemical shift provides key structural confirmation.
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion (M+) peak at m/z ≈ 183 and a prominent M+2 peak at m/z ≈ 185 with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=C and C=N stretching frequencies in the 1600-1450 cm⁻¹ region, typical for aromatic heterocyclic systems.[9][10]
Key Physicochemical Properties: A Methodological Approach
Understanding the physicochemical properties of a compound is critical for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The following sections detail the importance of each parameter and the gold-standard methods for their determination.
Lipophilicity (LogP/LogD)
Scientific Rationale: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a crucial determinant of its ability to cross biological membranes. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. For orally administered drugs, a LogP value typically between 1 and 5 is considered optimal. The predicted XLogP of ~3.2 for a close analog suggests that 6-Chloro-2-methylthieno[2,3-b]pyridine resides in a favorable lipophilicity range for drug-like molecules.[8]
Experimental Protocol: Shake-Flask Method (OECD 107)
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Preparation: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Dissolution: Accurately weigh and dissolve a small amount of 6-Chloro-2-methylthieno[2,3-b]pyridine in the aqueous phase to a known concentration.
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Partitioning: Combine the aqueous solution and an equal volume of the saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes to allow for partitioning between the two phases. Allow the layers to separate completely.
-
Analysis: Carefully separate the aqueous and organic layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
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Calculation: Calculate LogD₇.₄ as log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ). The experiment should be run in triplicate for statistical validity.
Aqueous Solubility
Scientific Rationale: Adequate aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation as an intravenous solution. The thieno[2,3-b]pyridine class is known for having generally poor aqueous solubility due to its planar, crystalline nature, which can present a significant hurdle in drug development.[10][11] Improving solubility is often a key objective in lead optimization for this scaffold.[11]
Experimental Protocol: Kinetic Solubility Assessment via Nephelometry
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Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), typically 10 mM.
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Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Addition: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well, causing the compound to precipitate out of solution as its solubility limit is exceeded.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C) with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer. The point at which turbidity significantly increases above the baseline corresponds to the kinetic solubility limit.
-
Self-Validation: The protocol's integrity is maintained by running a known poorly soluble compound and a known highly soluble compound as negative and positive controls, respectively.
Acidity/Basicity (pKa)
Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property profoundly impacts solubility, membrane permeability, and receptor binding. For 6-Chloro-2-methylthieno[2,3-b]pyridine, the pyridine nitrogen atom is basic. Its pKa will determine the extent of protonation at physiological pH, influencing its overall charge and interactions.
Experimental Protocol: Potentiometric Titration
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Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility across the titration range.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve (the point of half-neutralization). The first derivative of the curve can be used to precisely locate the equivalence point.
Chemical Reactivity and Stability
The chemical reactivity of 6-Chloro-2-methylthieno[2,3-b]pyridine is dominated by the chloro-substituent at the 6-position. This position is activated towards nucleophilic aromatic substitution (SₙAr), making it an invaluable handle for synthetic elaboration.
Caption: Reactivity of the 6-chloro position via SₙAr.
This reactivity allows for the facile introduction of amines, alcohols, thiols, and other nucleophiles, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[5] From a stability perspective, the compound is expected to be stable under standard laboratory conditions. However, like many heterocyclic compounds, it may be susceptible to oxidative degradation, particularly at the sulfur atom, under harsh conditions or in the presence of strong oxidizing agents.
Conclusion
6-Chloro-2-methylthieno[2,3-b]pyridine is a foundational building block for medicinal chemistry, offering a synthetically tractable and biologically relevant scaffold. Its physicochemical profile, characterized by drug-like lipophilicity and a reactive chloro-substituent, makes it an attractive starting point for the development of novel therapeutics. While its aqueous solubility may present a challenge, this is a known feature of the scaffold class and can be addressed through targeted chemical modifications. The experimental methodologies detailed in this guide provide a robust framework for the characterization of this and related compounds, ensuring data integrity and empowering researchers to fully leverage the potential of the thieno[2,3-b]pyridine core in their drug discovery endeavors.
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